molecular formula C19H21N3O4S B5522785 N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

Cat. No.: B5522785
M. Wt: 387.5 g/mol
InChI Key: ALYUGULPNZLLSB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.12527733 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Insights

Research into compounds structurally related to N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide has provided valuable insights into their conformation and the synthesis of related metabolites. Studies have shown the importance of the methanesulfonyl group as a protective entity in synthesis processes, enabling the development of efficient synthetic pathways for complex organic molecules (Mizuno et al., 2006). Additionally, the structural analysis of similar sulfonamide compounds has revealed detailed conformational characteristics that are essential for understanding their chemical behavior and reactivity (Gowda et al., 2007).

Biological Activity and Applications

The compound's framework has been explored in the context of biological activity, specifically in the inhibition of methionine aminopeptidase (MetAP) by quinolinyl sulfonamides. These studies have identified quinolinyl sulfonamides as potent inhibitors, shedding light on the mechanism of action and emphasizing the role of metal interaction in the inhibition process (Huang et al., 2006). Such insights are crucial for developing novel therapeutic agents targeting specific enzymes.

Corrosion Inhibition and Material Protection

Additionally, derivatives of this compound class have been investigated for their potential as corrosion inhibitors. Studies demonstrate their effectiveness in protecting metal surfaces in corrosive environments, with their adsorption properties playing a significant role in mitigating corrosion (Olasunkanmi et al., 2016). This application is vital for industries looking to prolong the lifespan of metal components and structures.

Molecular Interaction Studies

The interaction of related molecules with various solvents and conditions has also been a subject of study, providing insights into their physicochemical properties and interactions at the molecular level. Such research aids in understanding the solubility, stability, and reactivity of these compounds under different conditions, informing their practical applications in scientific research and industrial processes (Raphael et al., 2015).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13-8-14(2)10-15(9-13)22(27(3,25)26)12-19(24)21-11-18(23)20-16-6-4-5-7-17(16)21/h4-10H,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYUGULPNZLLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.